Moricizine

Cardiac Electrophysiology Ventricular Arrhythmia Comparative Efficacy

Moricizine is a phenothiazine-derived Class Ic antiarrhythmic with slow sodium channel dissociation kinetics—ideally suited as a reference compound for preclinical ventricular arrhythmia studies. It delivered a quantified 71.2% VPC suppression rate, superior to disopyramide and propranolol (p<0.05). Unlike propafenone (mixed Ic/Ia), moricizine offers pure Class Ic pharmacology, enabling clean mechanistic isolation. Its CAST-II mortality hazard ratio of 1.9 (post-MI with diuretics) provides a quantifiable proarrhythmia risk profile distinct from encainide and flecainide. An 84% defibrillation threshold increase with lidocaine (p=0.02) makes it a critical tool for modeling sodium channel drug-drug interactions. Procure high-purity moricizine to standardize your cardiac electrophysiology research.

Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
CAS No. 31883-05-3
Cat. No. B1676744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricizine
CAS31883-05-3
SynonymsEN 313
EN-313
EN313
Ethmozin
Ethmozine
Etmozin
Hydrochloride, Moricizine
Moracizin
Moracizine
Moricizine
Moricizine Hydrochloride
Molecular FormulaC22H25N3O4S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
InChIInChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
InChIKeyFUBVWMNBEHXPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility64.1 [ug/mL] (The mean of the results at pH 7.4)
3.39e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moricizine CAS 31883-05-3: Core Pharmacological and Procurement Baseline for Antiarrhythmic Research


Moricizine is a phenothiazine derivative with Vaughan Williams Class I antiarrhythmic properties [1]. It functions primarily by inhibiting the fast inward sodium current (INa) across myocardial cell membranes in a frequency-dependent manner, thereby reducing the upstroke velocity (Phase 0) of the action potential [2]. Its classification has been historically ambiguous, but detailed electrophysiological studies classify it as a Class Ic agent based on its slow dissociation kinetics from the sodium channel [3].

Why Generic Substitution Fails: The Quantifiable Differentiation of Moricizine (31883-05-3) from In-Class Alternatives


The Class I antiarrhythmic category is pharmacologically and clinically heterogeneous. Simple substitution based on the Vaughan Williams classification is scientifically unsound and clinically hazardous. Moricizine exhibits a unique clinical profile: it demonstrates intermediate efficacy between standard Class IA and more potent Class IC agents, combined with a distinct proarrhythmic risk profile that differs from its closest comparators [1]. Furthermore, its specific pharmacokinetic profile—including extensive first-pass metabolism to active metabolites with half-lives 4- to 7-fold longer than the parent compound—and its complex concentration-effect relationship [2] preclude simple bioequivalence assumptions. Procurement decisions for research or clinical evaluation must be driven by the specific quantitative differentiators detailed below.

Moricizine (CAS 31883-05-3) Quantitative Evidence Guide: Head-to-Head Differentiation Data


Superior Ventricular Ectopy Suppression Efficacy vs. Disopyramide and Propranolol

Moricizine demonstrates statistically superior efficacy in suppressing ventricular premature complexes (VPCs) when directly compared to both disopyramide and propranolol in placebo-controlled, double-blind crossover trials [1].

Cardiac Electrophysiology Ventricular Arrhythmia Comparative Efficacy

Comparable Efficacy to Quinidine with Differentiated Safety Profile

Moricizine exhibits antiarrhythmic efficacy comparable to quinidine in suppressing ventricular ectopy, but is distinguished by a significantly lower incidence of serious adverse effects, providing a favorable therapeutic index for certain patient populations [1].

Antiarrhythmic Agents Ventricular Arrhythmia Safety Pharmacology

Definitive Class Ic Electrophysiological Classification vs. Propafenone's Mixed Profile

Electrophysiological studies in isolated rabbit hearts clarify that moricizine exhibits pure Class Ic sodium channel blocking kinetics, characterized by slow dissociation. In contrast, propafenone demonstrates a mixed profile with pronounced tonic block in addition to phasic block, aligning it more closely with Class Ia kinetics [1]. This distinction has direct implications for experimental design in cellular electrophysiology research.

Electrophysiology Sodium Channel Blockade Antiarrhythmic Drug Classification

Differentiated Proarrhythmic Risk Profile in Post-Myocardial Infarction (CAST-II) Setting

In the Cardiac Arrhythmia Suppression Trial II (CAST-II), moricizine was associated with an increase in mortality compared to placebo, but the hazard was modulated by specific patient characteristics. The risk was significantly higher in patients using diuretics at baseline (total mortality hazard ratio 1.9 vs. 0.7, p=0.01) [1]. Furthermore, analyses of RR variability showed that while encainide and flecainide caused significant increases in mortality rates, moricizine and placebo did not [2].

Clinical Cardiology Proarrhythmia Post-MI Arrhythmia Mortality Risk

Quantified Interaction with Lidocaine: A Synergistic Increase in Defibrillation Threshold

The combination of moricizine with lidocaine results in a synergistic increase in the defibrillation threshold (DFT), a potentially detrimental clinical interaction not observed with either drug alone. This quantifies a unique pharmacodynamic interaction that must be considered in experimental protocols [1].

Defibrillation Combination Therapy Cardiac Electrophysiology Lidocaine

Active Metabolites with Prolonged Half-Life: A Key Pharmacokinetic Differentiator

Unlike many Class I antiarrhythmics, moricizine's clinical effect is influenced by active metabolites with plasma half-lives 4- to 7-fold longer than the parent drug. This contributes to its prolonged antiarrhythmic action despite a relatively short elimination half-life of 2-6 hours for moricizine itself [1].

Pharmacokinetics Drug Metabolism Active Metabolites

Defined Research Applications for Moricizine (31883-05-3) Based on Quantitative Evidence


Investigational Standard for Suppression of Ventricular Ectopy in Chronic Models

Based on its quantified 71.2% VPC suppression rate and superiority over disopyramide and propranolol (p<0.05) [1], moricizine serves as a potent reference compound for preclinical and clinical studies focused on suppressing non-sustained ventricular arrhythmias. Its efficacy profile makes it an ideal positive control for evaluating novel antiarrhythmic agents in chronic ventricular ectopy models.

Prototypical Class Ic Agent for Electrophysiological Mechanistic Studies

Given its definitive classification as a Class Ic agent with slow sodium channel dissociation kinetics [1], moricizine is the preferred tool compound over propafenone (which has mixed Ic/Ia properties) for researchers studying pure Class Ic pharmacology. This is critical for isolating the specific effects of slow dissociation from other confounding channel effects.

Reference Compound for Risk-Stratified Proarrhythmia Research

The CAST-II data provides a quantifiable risk profile for moricizine, specifically a 1.9 hazard ratio for mortality in post-MI patients using diuretics [1]. This makes moricizine a valuable research tool for investigating mechanisms of proarrhythmia that are distinct from those of encainide and flecainide, particularly in models involving altered electrolyte homeostasis or renal impairment.

Pharmacodynamic Interaction Studies Involving Sodium Channel Blockers

The demonstrated synergistic, 84% increase in defibrillation threshold when combined with lidocaine (p=0.02) [1] establishes moricizine as a critical compound for studying detrimental drug-drug interactions at the sodium channel. It can be used as a prototypical agent to model and investigate the mechanisms of such interactions in cardiac electrophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moricizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.